molecular formula C15H13N3OS B2910506 2-((2-Phenylethyl)amino)pyridino[3,2-E]1,3-thiazin-4-one CAS No. 1022651-97-3

2-((2-Phenylethyl)amino)pyridino[3,2-E]1,3-thiazin-4-one

Cat. No. B2910506
CAS RN: 1022651-97-3
M. Wt: 283.35
InChI Key: ADQVGVQNBSGIBO-UHFFFAOYSA-N
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Description

“2-((2-Phenylethyl)amino)pyridino[3,2-E]1,3-thiazin-4-one” is a chemical compound . It has been studied for its inhibitory activity against kainate-induced neurotoxicity .


Synthesis Analysis

The synthesis of this compound and its derivatives involves a series of chemical reactions . The substituents on the phenyl ring attached to the 2-amino group and the 4H-pyrido [3,2-e] [1,3]thiazin-4-one ring system play an important role in the synthesis process .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The structure-activity relationship studies revealed that the substituents on the phenyl ring attached to the 2-amino group and the 4H-pyrido [3,2-e] [1,3]thiazin-4-one ring system play an important role .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions are influenced by the substituents on the phenyl ring attached to the 2-amino group and the 4H-pyrido [3,2-e] [1,3]thiazin-4-one ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its melting point, boiling point, density, molecular formula, and molecular weight .

Mechanism of Action

The mechanism of action of “2-((2-Phenylethyl)amino)pyridino[3,2-E]1,3-thiazin-4-one” involves inhibitory activity against kainate-induced neurotoxicity . This suggests that it may have potential therapeutic applications in conditions involving neurotoxicity .

Future Directions

The future directions for research on “2-((2-Phenylethyl)amino)pyridino[3,2-E]1,3-thiazin-4-one” could involve further studies on its mechanism of action and potential therapeutic applications . Additionally, more research could be done to optimize its synthesis process and improve its physical and chemical properties .

properties

IUPAC Name

2-(2-phenylethylamino)pyrido[3,2-e][1,3]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-13-12-7-4-9-16-14(12)20-15(18-13)17-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQVGVQNBSGIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=O)C3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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